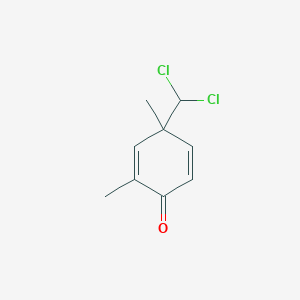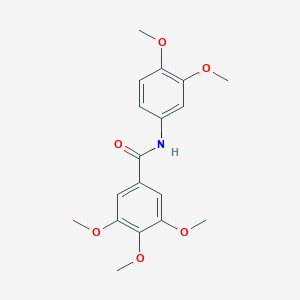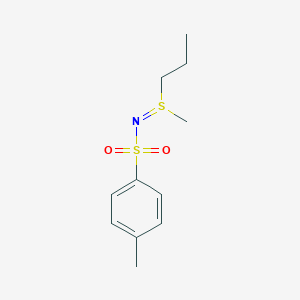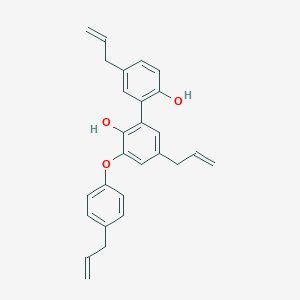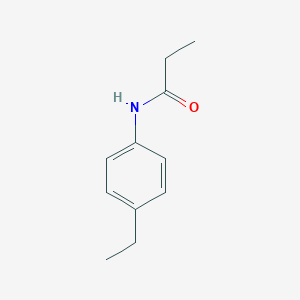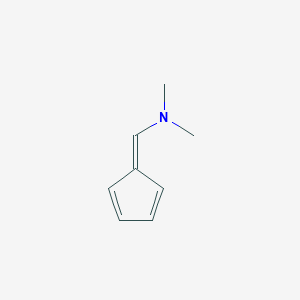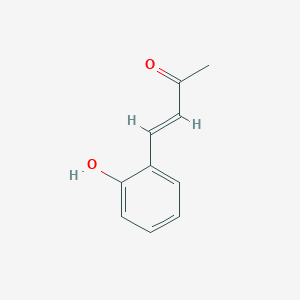![molecular formula C13H11NOS B184597 2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮 CAS No. 17583-15-2](/img/structure/B184597.png)
2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
科学研究应用
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pharmaceuticals.
作用机制
Target of Action
The primary target of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is the LasB system of Gram-negative bacteria . The LasB system is a quorum sensing pathway that bacteria use to respond to external factors such as nutrient availability and defense mechanisms .
Mode of Action
This compound interacts with its target by inhibiting the LasB system . It shows promising quorum-sensing inhibitor activities, suggesting that it can prevent the bacteria from coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate host toxic behaviors . By inhibiting these pathways, the compound can prevent behaviors such as biofilm formation and virulence production .
Result of Action
The compound’s action results in the inhibition of the LasB system, leading to a reduction in the bacteria’s ability to form biofilms and produce virulence . This could potentially reduce the bacteria’s pathogenicity and make it easier to treat infections caused by these bacteria.
生化分析
Biochemical Properties
Similar compounds have been found to inhibit quorum sensing in bacteria , suggesting potential interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have shown promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Molecular Mechanism
Docking studies of similar compounds have revealed binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in animal models have not been reported .
Metabolic Pathways
The metabolic pathways involving 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one are not well-characterized .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the condensation of 2-aminobenzenethiol with substituted benzaldehydes. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, a mixture of 2-aminobenzenethiol and substituted benzaldehydes in methanol can be stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
相似化合物的比较
Similar Compounds
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds have been studied for their tyrosinase inhibitory activity and potential as antimelanogenesis agents.
Benzo[d]thiazole-2-thiol derivatives: These compounds are known for their antimicrobial and quorum sensing inhibitory properties.
Uniqueness
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in the thiazole ring. This imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
属性
IUPAC Name |
2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLKSGOQIQGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509011 |
Source


|
| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-15-2 |
Source


|
| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
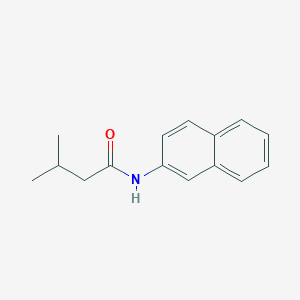
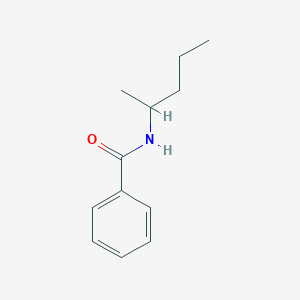
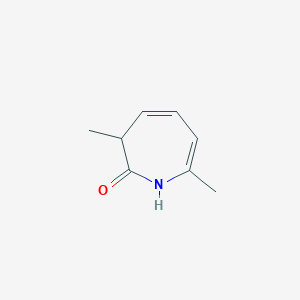

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
